molecular formula C7H5BrFIO B2930422 3-Bromo-5-fluoro-2-iodoanisole CAS No. 1935372-87-4

3-Bromo-5-fluoro-2-iodoanisole

Cat. No.: B2930422
CAS No.: 1935372-87-4
M. Wt: 330.923
InChI Key: AUYGCNDZRSODDO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodoanisole (CAS: 1935372-87-4) is a halogenated aromatic ether with the molecular formula C₇H₅BrFIO and a molecular weight of 330.93 g/mol. It features bromine, fluorine, iodine, and a methoxy group arranged in specific positions on the benzene ring. This compound is typically synthesized for applications in pharmaceutical intermediates, agrochemicals, and materials science due to its unique electronic and steric properties. Its purity is commonly reported as 95% in commercial supplies .

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYGCNDZRSODDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935372-87-4
Record name 3-Bromo-5-fluoro-2-iodoanisole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For instance, starting with 2-iodoanisole, bromination and fluorination can be carried out under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-iodoanisole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-fluoro-2-iodoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodoanisole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity
This compound 1935372-87-4 C₇H₅BrFIO 330.93 Not reported Not reported 95%
5-Bromo-3-fluoro-2-iodoanisole 1394291-47-4 C₇H₅BrFIO 330.93 Not reported Not reported 97%
2-Bromo-5-iodoanisole 755027-18-0 C₇H₆BrIO 312.93 293.7±20.0 2.062 98%
1,3-Difluoro-5-iodo-2-methoxybenzene 886762-68-1 C₇H₅F₂IO 270.02 65 1.6 96%
1-Bromo-3-fluoro-2-iodobenzene 450412-29-0 C₆H₃BrFI 290.90 Not reported Not reported 98%

Key Research Findings

  • Electronic Effects: The presence of iodine in this compound increases polarizability, enhancing its utility in transition-metal-catalyzed reactions (e.g., Ullmann couplings) compared to non-iodinated analogues .
  • Biological Relevance : Bromine and fluorine substituents improve lipophilicity , facilitating membrane permeability in drug candidates. For example, indazole derivatives like 5-Bromo-4-fluoro-3-iodo-1H-indazole show promise in kinase inhibition .
  • Safety Considerations : Halogenated anisoles often require strict handling due to corrosivity (R34 hazard) and toxicity. Proper ventilation and protective equipment are recommended .

Biological Activity

3-Bromo-5-fluoro-2-iodoanisole, with the molecular formula C₇H₅BrFIO, is a halogenated anisole derivative that has garnered attention in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is synthesized through halogenation reactions, often involving the sequential halogenation of anisole derivatives. The presence of bromine, fluorine, and iodine atoms contributes to its unique chemical reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including substitution and coupling reactions, which are pivotal in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity, influencing several biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and affecting cellular signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity. Notably, it has been investigated for use in:

  • Antitumor Agents : Studies have indicated that halogenated anisoles can exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Research suggests that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of halogenated anisoles on various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential as an antitumor agent .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several halogenated anisoles against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-5-fluoroanisoleLacks iodine; less potent in enzyme bindingModerate antibacterial
5-Bromo-3-fluoro-2-iodoanisoleDifferent halogen positioning; varied activityLower cytotoxicity

The presence of iodine in this compound enhances its biological activity compared to its analogs, making it a valuable compound for further research.

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